4-methylphenyl 1-(methylsulfanyl)-1-propenyl sulfone
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Overview
Description
4-methylphenyl 1-(methylsulfanyl)-1-propenyl sulfone is an organic compound that contains a sulfide group attached to a propenyl chain and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-tosyl-1-propenyl sulfide typically involves the reaction of methyl 1-propenyl sulfide with tosyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for methyl 1-tosyl-1-propenyl sulfide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-methylphenyl 1-(methylsulfanyl)-1-propenyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols and sulfides.
Scientific Research Applications
4-methylphenyl 1-(methylsulfanyl)-1-propenyl sulfone has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-tosyl-1-propenyl sulfide involves its ability to undergo various chemical transformations. The tosyl group acts as a good leaving group, facilitating substitution reactions. The sulfide group can participate in oxidation and reduction reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-propenyl sulfide: Lacks the tosyl group, making it less reactive in substitution reactions.
Tosylates and Mesylates: Compounds like tosyl chloride and mesyl chloride are similar in that they contain sulfonate groups, but they differ in their specific chemical properties and reactivities.
Uniqueness
4-methylphenyl 1-(methylsulfanyl)-1-propenyl sulfone is unique due to the presence of both the tosyl and sulfide groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C11H14O2S2 |
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Molecular Weight |
242.4g/mol |
IUPAC Name |
1-methyl-4-[(E)-1-methylsulfanylprop-1-enyl]sulfonylbenzene |
InChI |
InChI=1S/C11H14O2S2/c1-4-11(14-3)15(12,13)10-7-5-9(2)6-8-10/h4-8H,1-3H3/b11-4+ |
InChI Key |
GACPUYIAZRTGAD-NYYWCZLTSA-N |
SMILES |
CC=C(SC)S(=O)(=O)C1=CC=C(C=C1)C |
Isomeric SMILES |
C/C=C(\SC)/S(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CC=C(SC)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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